![molecular formula C8H8N3S+ B10760045 Thieno[2,3-b]pyridine-2-carboxamidine](/img/structure/B10760045.png)

Thieno[2,3-b]pyridine-2-carboxamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Thiéno[2,3-B]Pyridine-2-Carboxamidine est un composé hétérocyclique appartenant à la classe des thiénopyridines. Ces composés sont caractérisés par un cycle thiophène fusionné à un cycle pyridine. Le cycle thiophène est un cycle à cinq chaînons constitué de quatre atomes de carbone et d'un atome de soufre, tandis que le cycle pyridine est un cycle à six chaînons constitué de cinq atomes de carbone et d'un atome d'azote .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Thiéno[2,3-B]Pyridine-2-Carboxamidine implique généralement l'utilisation de 2-thioxopyridine-3-carbonitrile ou de 3-cyanopyridine-2-thiolate substitués comme produits de départ. Une méthode courante implique la réaction de 4-(chlorométhyl)-5-hydroxycoumarines avec des 2-thioxopyridine-3-carbonitriles en présence d'une base, conduisant à la formation de pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-B]pyridin-2-ones en deux étapes de synthèse .

Méthodes de production industrielle : Les méthodes de production industrielle du Thiéno[2,3-B]Pyridine-2-Carboxamidine ne sont pas bien documentées dans la littérature. les méthodes de synthèse utilisées dans les laboratoires de recherche peuvent être mises à l'échelle pour la production industrielle avec une optimisation appropriée des conditions réactionnelles et des procédés de purification.

Analyse Des Réactions Chimiques

Types de réactions : Le Thiéno[2,3-B]Pyridine-2-Carboxamidine subit divers types de réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés thiol ou amine correspondants.

Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers dérivés substitués.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont couramment utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle, les chlorures d'acyle et les chlorures de sulfonyle sont utilisés dans des conditions basiques ou acides.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiols, les amines et divers dérivés substitués du Thiéno[2,3-B]Pyridine-2-Carboxamidine .

Applications De Recherche Scientifique

Le Thiéno[2,3-B]Pyridine-2-Carboxamidine a un large éventail d'applications en recherche scientifique, notamment:

Chimie : Le composé est utilisé comme brique élémentaire pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Il a été étudié pour son potentiel d'inhibiteur de diverses enzymes, notamment la tyrosyl-ADN phosphodiestérase I et la phospholipase D.

Médecine : Le composé présente des activités pharmacologiques telles que des propriétés anticancéreuses, antifongiques, anti-inflammatoires et antivirales.

Industrie : Le Thiéno[2,3-B]Pyridine-2-Carboxamidine est utilisé dans le développement d'agrochimiques et de produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action du Thiéno[2,3-B]Pyridine-2-Carboxamidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibe la tyrosyl-ADN phosphodiestérase I en se liant à son site actif, empêchant ainsi l'enzyme de catalyser la réparation des cassures de l'ADN. De plus, le composé peut moduler l'activité de la kinase Pim-1, conduisant à l'inhibition de la prolifération des cellules cancéreuses .

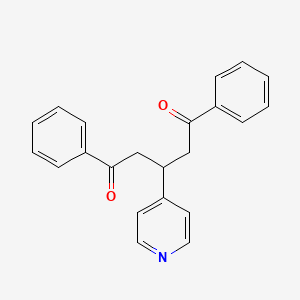

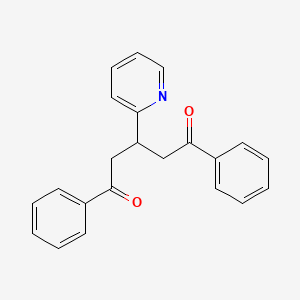

Composés similaires :

- Thiéno[2,3-B]Pyridine-2-Carboxamide

- Thiéno[2,3-B]Pyridine-2-Acide carboxylique

- Thiéno[2,3-B]Pyridine-2-Thiol

Comparaison : Le Thiéno[2,3-B]Pyridine-2-Carboxamidine est unique en raison de son groupe fonctionnel carboxamidine, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues carboxamide, acide carboxylique et thiol. La présence du groupe carboxamidine améliore sa capacité à former des liaisons hydrogène et à interagir avec des cibles biologiques, ce qui en fait un composé précieux en chimie médicinale .

Mécanisme D'action

The mechanism of action of Thieno[2,3-B]Pyridine-2-Carboxamidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosyl-DNA phosphodiesterase I by binding to its active site, thereby preventing the enzyme from catalyzing the repair of DNA breaks. Additionally, the compound can modulate the activity of Pim-1 kinase, leading to the inhibition of cancer cell proliferation .

Comparaison Avec Des Composés Similaires

- Thieno[2,3-B]Pyridine-2-Carboxamide

- Thieno[2,3-B]Pyridine-2-Carboxylic Acid

- Thieno[2,3-B]Pyridine-2-Thiol

Comparison: Thieno[2,3-B]Pyridine-2-Carboxamidine is unique due to its carboxamidine functional group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide, carboxylic acid, and thiol analogs. The presence of the carboxamidine group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry .

Propriétés

Formule moléculaire |

C8H8N3S+ |

|---|---|

Poids moléculaire |

178.24 g/mol |

Nom IUPAC |

[amino(thieno[2,3-b]pyridin-2-yl)methylidene]azanium |

InChI |

InChI=1S/C8H7N3S/c9-7(10)6-4-5-2-1-3-11-8(5)12-6/h1-4H,(H3,9,10)/p+1 |

Clé InChI |

GZEJMYFXZMUAEC-UHFFFAOYSA-O |

SMILES canonique |

C1=CC2=C(N=C1)SC(=C2)C(=[NH2+])N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-oxo-1,3-dihydro-benzo[c]isothiazole-5-sulfonic acid amide](/img/structure/B10759974.png)

![5-[1-(Acetylamino)-3-methylbutyl]-2,5-anhydro-3,4-dideoxy-4-(methoxycarbonyl)pentonic acid](/img/structure/B10759977.png)

![2-(3-hydroxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B10759978.png)

![n-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide](/img/structure/B10759989.png)

![N-[Tosyl-D-prolinyl]amino-ethanethiol](/img/structure/B10759992.png)

![[4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy]acetic acid](/img/structure/B10760001.png)